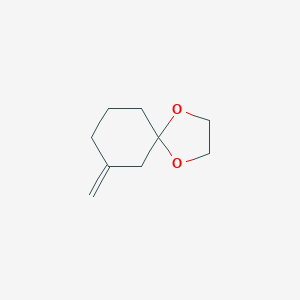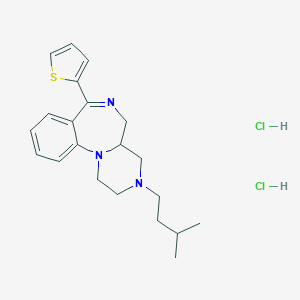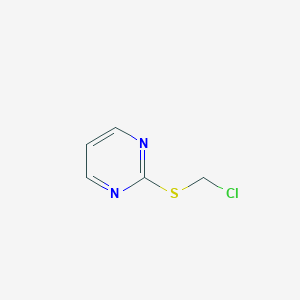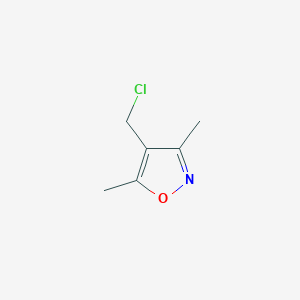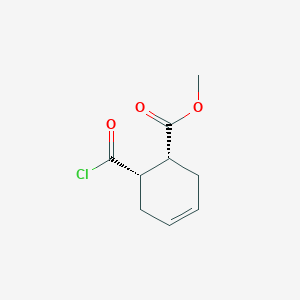
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, also known as MCCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MCCC is a cyclohexene derivative that has a carbonyl group attached to it, making it a highly reactive compound.
科学的研究の応用
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has a wide range of potential applications in various fields of scientific research. One of the most promising applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is in the field of organic synthesis. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can be used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can also be used as a reagent in the synthesis of other cyclohexene derivatives.
作用機序
The mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is not well understood. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate acts as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of a covalent bond between Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and the nucleophile, resulting in the formation of a new compound.
生化学的および生理学的効果
The biochemical and physiological effects of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate are not well studied. However, it is believed that Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate can interact with various enzymes and proteins in the body, leading to changes in their structure and function. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of using Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis. However, the high reactivity of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate also makes it a hazardous compound that requires careful handling and storage. Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate. One of the most promising areas of research is the development of new synthetic routes for Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its derivatives. This can lead to the synthesis of new compounds with potential applications in various fields. Another area of research is the study of the mechanism of action of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate and its interaction with various enzymes and proteins. This can provide valuable insights into the potential applications of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate in medicine and other fields. Finally, the study of the toxicity and safety of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is also an important area of research that can help in the development of safe and effective drugs.
合成法
The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate involves the reaction of cyclohexene with phosgene and methanol in the presence of a catalyst. This process leads to the formation of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate, which is a white crystalline solid with a melting point of 80-82°C. The synthesis of Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate is a complex process that requires careful handling and expertise.
特性
CAS番号 |
104265-86-3 |
|---|---|
製品名 |
Methyl (1R,6S)-6-(chlorocarbonyl)cyclohex-3-ene-1-carboxylate |
分子式 |
C9H11ClO3 |
分子量 |
202.63 g/mol |
IUPAC名 |
methyl (1R,6S)-6-carbonochloridoylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H11ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-3,6-7H,4-5H2,1H3/t6-,7+/m0/s1 |
InChIキー |
MWOSGKUVHHKVER-NKWVEPMBSA-N |
異性体SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)Cl |
SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
正規SMILES |
COC(=O)C1CC=CCC1C(=O)Cl |
同義語 |
3-Cyclohexene-1-carboxylic acid, 6-(chlorocarbonyl)-, methyl ester, (1R-cis)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



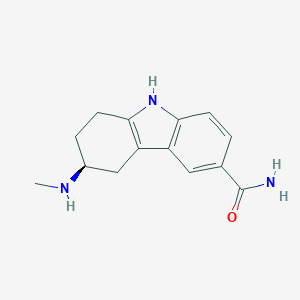
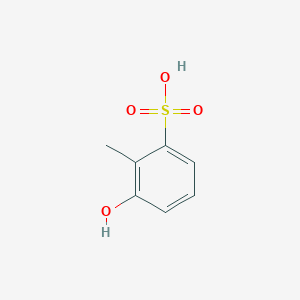
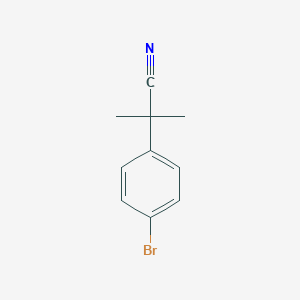
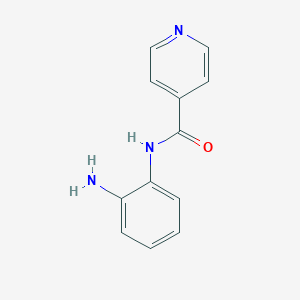
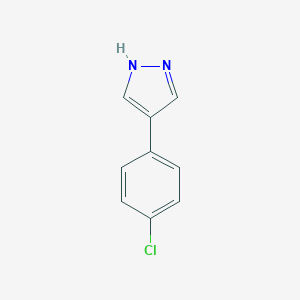
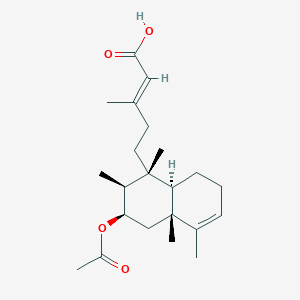
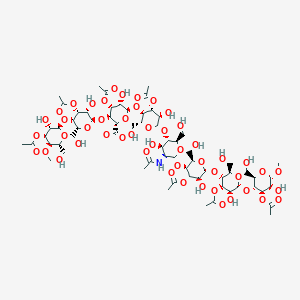
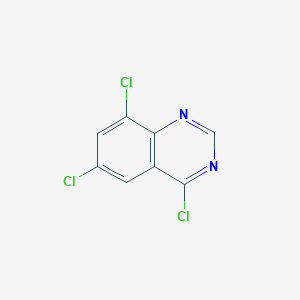
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
